D1 Dopamine Receptor Affinity: N-Methyl (Target) Increases Binding 2- to 5-Fold Over N-H (Desmethyl) Analog
In a definitive series of 1-phenyl-1H-3-benzazepine congeners, the 3-methyl substituent consistently increased D1 receptor affinity by 2- to 5-fold compared to the corresponding 3-H (desmethyl) analogs. This enhancement was observed across both 7-H and 7-OH substituted benzazepine pairs using [³H]SCH 23390 displacement from human putamen D-1 dopamine receptors [1]. The target compound (CAS 35613-12-8), bearing the 3-methyl group on the otherwise unsubstituted benzazepin-1-ol core, is the reference scaffold that captures this affinity gain absent confounding substituent effects.
| Evidence Dimension | D1 dopamine receptor binding affinity (relative fold-change conferred by N-methylation) |
|---|---|
| Target Compound Data | 3-Methyl substituent present (CAS 35613-12-8 core scaffold with N-CH₃) |
| Comparator Or Baseline | 3-H (desmethyl) counterparts (e.g., 2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol, CAS 19301-11-2, with N-H) |
| Quantified Difference | 2- to 5-fold increase in D1 affinity for 3-methyl vs. 3-H compounds |
| Conditions | [³H]SCH 23390 radioligand displacement assay; human putamen D-1 dopamine receptors; across 7-H and 7-OH substituted pairs |
Why This Matters
This fold-change is a non-substitutable parameter in SAR model calibration; using the desmethyl analog instead of the target compound introduces a systematic 2- to 5-fold error in affinity predictions.
- [1] O'Boyle KM, Waddington JL. [³H]SCH 23390 Binding to Human Putamen D-1 Dopamine Receptors: Stereochemical and Structure-Affinity Relationships Among 1-Phenyl-1H-3-Benzazepine Derivatives as a Guide to D-1 Receptor Topography. J Neurochem. 1987;48(4):1039-1042. View Source
